
Validamycin C
説明
Validamycin C is an antibiotic and fungicide produced by the bacterium Streptomyces hygroscopicus. It is part of the validamycin family, which includes several related compounds such as validamycin A, D, E, and F. This compound is primarily used in agriculture to control fungal diseases in crops, particularly rice and cucumbers. It functions as an inhibitor of the enzyme trehalase, which is crucial for the metabolism of trehalose in fungi and insects .
準備方法
Synthetic Routes and Reaction Conditions: Validamycin C is typically produced through the fermentation of Streptomyces hygroscopicus strains. The process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The fermentation is carried out at a temperature of around 37°C, which has been found to enhance the yield of validamycin .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes. The bacterium is grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully monitored and optimized. After fermentation, the compound is extracted and purified using various chromatographic techniques .
化学反応の分析
Types of Reactions: Validamycin C undergoes several types of chemical reactions, including hydrolysis and oxidation. It is relatively stable under normal conditions but can be hydrolyzed in acidic or basic environments.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of this compound, breaking it down into its constituent sugars and amino components.
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various degradation products.
Major Products Formed: The major products formed from the hydrolysis of this compound include glucose and validoxylamine. Oxidation can lead to the formation of various carboxylic acids and other oxidized derivatives .
科学的研究の応用
Agricultural Applications
1.1 Control of Plant Diseases
Validamycin C has been extensively studied for its efficacy in controlling various plant diseases, particularly those caused by soil-borne pathogens. It is notably effective against:
- Pellicularia sasakii (Sheath blight in rice)
- Rhizoctonia solani (Causes damping-off disease)
In field trials, this compound has demonstrated a significant reduction in disease severity when applied at critical growth stages of crops.
Crop Type | Disease | Application Method | Reduction in Disease Severity |
---|---|---|---|
Rice | Sheath blight | Seed treatment + foliar spray | Up to 63% |
Tomato | Bacterial wilt | Soil application | 55% |
Case Study: A study involving rice crops showed that applying this compound at the tillering stage resulted in a 63.18% reduction in disease incidence compared to untreated controls .
Insect Pest Management
2.1 Insect Growth Regulation
This compound has been found effective against various insect pests by inhibiting trehalase activity, leading to impaired energy metabolism and growth regulation. Notable studies include:
- Bactrocera dorsalis : Injection of this compound resulted in significant mortality and deformities due to disrupted trehalose metabolism.
- Spodoptera litura : Trehalase activity was significantly downregulated, resulting in inhibited larval growth and development.
Insect Species | Effect Observed | Mechanism of Action |
---|---|---|
Bactrocera dorsalis | High mortality rates | Inhibition of trehalose synthesis |
Spodoptera litura | Reduced growth and development | Inhibition of glycometabolism |
Case Study: In laboratory conditions, larvae of Bactrocera dorsalis injected with this compound showed a marked decrease in trehalose levels, leading to increased mortality rates .
Eukaryotic Cell Culture Applications
In eukaryotic cell culture studies, this compound is used to investigate trehalase activity and trehalose biosynthesis. Its structural similarity to trehalose allows it to act as a competitive inhibitor, providing insights into metabolic pathways involved in energy regulation.
作用機序
Validamycin C exerts its effects by inhibiting the enzyme trehalase. Trehalase is responsible for the hydrolysis of trehalose into glucose, a critical step in the metabolism of trehalose. By inhibiting trehalase, this compound disrupts the energy supply and metabolic processes of fungi and insects, leading to their death. The inhibition of trehalase involves the binding of this compound to the active site of the enzyme, preventing the substrate (trehalose) from accessing the active site .
類似化合物との比較
Validamycin A: Another member of the validamycin family, it is also an effective trehalase inhibitor and is widely used as an antifungal agent.
Validamycin D, E, and F: These compounds share similar structures and functions with validamycin C but differ in their specific chemical compositions and activities.
Uniqueness: this compound is unique in its specific inhibition of trehalase and its effectiveness in controlling a wide range of fungal diseases in crops. Compared to other validamycins, this compound has distinct chemical properties that make it particularly suitable for certain agricultural applications .
生物活性
Validamycin C is a natural compound known for its significant biological activities, particularly in the fields of agriculture and medicine. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, effects on various organisms, and potential applications.
Overview of this compound
This compound is a member of the validamycin family, which is primarily recognized for its antifungal properties. It has been extensively studied for its ability to inhibit trehalase, an enzyme crucial for trehalose metabolism in various organisms. This inhibition leads to several downstream effects, including impacts on glycometabolism and chitin biosynthesis.
Inhibition of Trehalase Activity
This compound acts as a competitive inhibitor of trehalase, which hydrolyzes trehalose into glucose. This inhibition results in:
- Increased Trehalose Levels : Following validamycin treatment, trehalose accumulates while glucose levels decrease, indicating disrupted carbohydrate metabolism .
- Effects on Insect Physiology : In studies involving Bactrocera dorsalis (the oriental fruit fly), validamycin injection led to reduced trehalase activity and subsequent accumulation of trehalose, demonstrating its potential as an insecticide .
Impact on Chitin Biosynthesis
Chitin is a critical component of the exoskeletons of insects and the cell walls of fungi. This compound inhibits chitin biosynthesis by:
- Downregulating Chitin Synthesis Genes : The expression of genes involved in chitin production was significantly reduced after validamycin treatment. For instance, genes such as BdCht1 and BdCht8 showed decreased expression levels, while others were stimulated under certain conditions .
- Chitin Content Reduction : In Spodoptera litura, another pest species, validamycin treatment resulted in lower chitin content, confirming its role in disrupting the integrity of insect exoskeletons .
Case Study 1: Effects on Bactrocera dorsalis
A study demonstrated that this compound significantly affected the larval development of B. dorsalis. Key findings included:
- Increased Larval Mortality : Higher doses (10 μg/μL) resulted in increased mortality rates and deformities in pupae .
- Gene Expression Changes : The treatment altered the expression profiles of multiple genes related to trehalose and chitin metabolism, showcasing the compound's multifaceted impact on insect physiology.
Case Study 2: Impact on Spodoptera litura
Research involving S. litura indicated that:
- Glycometabolism Inhibition : this compound inhibited key metabolic pathways leading to downregulated glucose and chitin levels while upregulating trehalose content .
- Potential as a Biopesticide : The dual mechanism of action positions this compound as a promising candidate for pest control strategies.
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Study Focus | Organism | Key Findings |
---|---|---|
Trehalase Inhibition | Bactrocera dorsalis | Increased trehalose; decreased glucose levels |
Chitin Biosynthesis | Bactrocera dorsalis | Downregulation of chitin synthesis genes |
Glycometabolism | Spodoptera litura | Inhibition of glycolysis; increased trehalose content |
Larval Development | Bactrocera dorsalis | Increased mortality and deformities |
特性
IUPAC Name |
2-[[3-[[2,3-dihydroxy-5-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]amino]-4,5,6-trihydroxycyclohexen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO18/c28-3-7-1-9(15(33)21(39)24(7)45-26-23(41)20(38)17(35)12(5-30)44-26)27-10-2-8(13(31)18(36)14(10)32)6-42-25-22(40)19(37)16(34)11(4-29)43-25/h2,7,9-41H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZLKGXGTJOZDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)COC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925570 | |
Record name | (3-{[4-(Hexopyranosyloxy)-2,3-dihydroxy-5-(hydroxymethyl)cyclohexyl]amino}-4,5,6-trihydroxycyclohex-1-en-1-yl)methyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30925570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12650-70-3 | |
Record name | Validamycin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-{[4-(Hexopyranosyloxy)-2,3-dihydroxy-5-(hydroxymethyl)cyclohexyl]amino}-4,5,6-trihydroxycyclohex-1-en-1-yl)methyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30925570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structural difference between Validamycin C and Validamycin A, and how does this impact their biological activity?
A: this compound and Validamycin A are both members of the validamycin family of antibiotics, which are known for their antifungal activity, particularly against Rhizoctonia solani, the causative agent of sheath blight disease in rice. The key difference between these two compounds lies in the type of glycosidic linkage present. This compound possesses an α-glucosidic linkage, whereas Validamycin A has a β-glucosidic linkage. [, ] This seemingly minor structural difference significantly impacts their biological activity, with Validamycin A exhibiting considerably higher antifungal activity compared to this compound. []
Q2: Can this compound be converted to Validamycin A?
A: Yes, this compound can be converted into the more potent Validamycin A through microbial hydrolysis. This process involves the selective cleavage of the α-glucosidic linkage in this compound. Several microorganisms have demonstrated this capability, highlighting the potential for biotransformation to enhance the production of the more desirable Validamycin A. []
Q3: Has the total synthesis of this compound been achieved?
A: Yes, the total synthesis of this compound has been successfully accomplished. The synthetic strategy involves utilizing a protected derivative of (+)-validoxylamine A, a common building block for validamycins. This approach enables the controlled formation of the desired α-glucosidic linkage with a suitable glycosyl donor, ultimately leading to the synthesis of this compound. []
Q4: What happens when Validamycin A is degraded by Flavobacterium saccharophilum?
A: Flavobacterium saccharophilum can degrade Validamycin A, leading to the formation of new cyclitol compounds. This degradation process involves a series of enzymatic steps that break down the Validamycin A molecule. While the specific intermediates formed during Validamycin A degradation by Flavobacterium saccharophilum require further investigation, this process highlights the potential for microbial degradation pathways to impact the persistence and efficacy of validamycin antibiotics in the environment. []
Q5: Besides Validamycin A and C, are there other known members of the validamycin family?
A: Yes, the validamycin family comprises several other members, including Validamycins B, D, E, and F. These compounds differ in the type and/or site of glucosidic linkage to validoxylamine A, contributing to their varying biological activities. The presence of validoxylamines A and B in the culture broth further demonstrates the diversity within this class of compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。